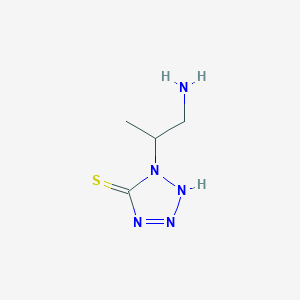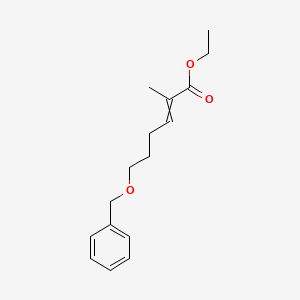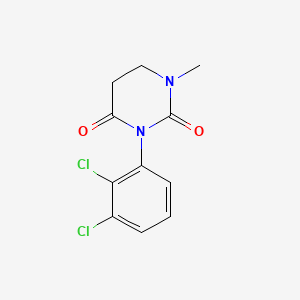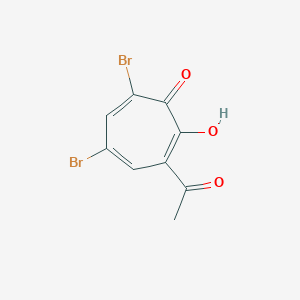
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one is a derivative of tropolone, a non-benzenoid aromatic compound Tropolone and its derivatives are known for their unique structure, consisting of a seven-membered ring with conjugated double bonds and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one typically involves the bromination of 2-hydroxycyclohepta-2,4,6-trien-1-one (tropolone) followed by acetylation. The bromination can be carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is usually performed at room temperature, and the product is purified by recrystallization.
The acetylation step involves the reaction of the dibromo derivative with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at elevated temperatures, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The presence of bromine atoms enhances its electrophilicity, making it more reactive towards biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropolone: The parent compound with a similar structure but without the acetyl and bromine groups.
2-Hydroxycyclohepta-2,4,6-trien-1-one: A simpler derivative of tropolone.
3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one: Lacks the acetyl group.
Uniqueness
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one is unique due to the presence of both acetyl and bromine groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and biological activities compared to its simpler derivatives.
Propriétés
Numéro CAS |
111505-15-8 |
|---|---|
Formule moléculaire |
C9H6Br2O3 |
Poids moléculaire |
321.95 g/mol |
Nom IUPAC |
3-acetyl-5,7-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H6Br2O3/c1-4(12)6-2-5(10)3-7(11)9(14)8(6)13/h2-3H,1H3,(H,13,14) |
Clé InChI |
MHPBFVVQMBGBIW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=O)C(=CC(=C1)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



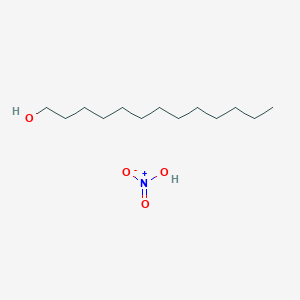
![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
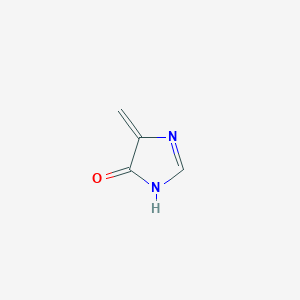
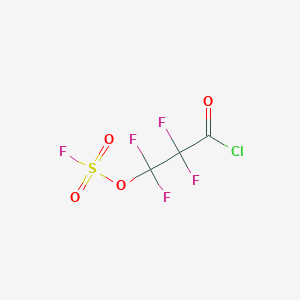

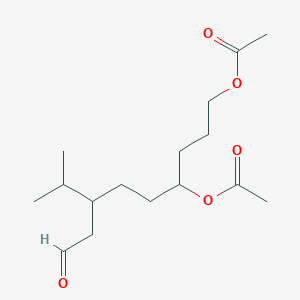
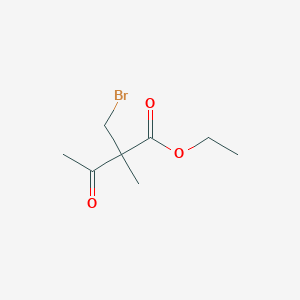
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

